
Olivil
Overview
Description
Olivil (C₂₀H₂₄O₇) is a monomeric lignan primarily identified in olive tree (Olea europaea) by-products, including wood, roots, and knotwood . Structurally, it belongs to the dibenzylbutane lignan subclass, characterized by two phenylpropane units linked by a central C8 skeleton. Key functional groups include aliphatic hydroxyls and a methyl guaiacol moiety, which influence its fragmentation pattern in tandem mass spectrometry (MS/MS) . Its glycosylated derivative, (−)-olivil 4-O-β-D-glucopyranoside (C₂₆H₃₄O₁₂), is also prevalent in olive wood and roots, demonstrating enhanced solubility and altered bioavailability compared to the aglycone form .
Preparation Methods
Synthetic Routes and Reaction Conditions
Olivil can be synthesized through several methods. One common approach involves the stereoselective synthesis of this compound-type lignans from sugars like D-xylose or L-arabinose. The key steps in this synthesis include aldol condensation, reduction, and cyclization reactions. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In addition to synthetic routes, this compound can be extracted from natural sources such as the fruits or leaves of olive trees. Common extraction methods include solvent extraction, supercritical fluid extraction, and cold pressing. These methods are chosen based on the desired purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Olivil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and methoxy groups on the lignan structure.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides are used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives. Substitution reactions can produce various esters or ethers .
Scientific Research Applications
Bioactive Properties
Olivil is recognized for its bioactive properties, particularly in anticancer and antimicrobial activities. Research has shown that this compound derivatives exhibit potent anticancer effects, often surpassing the efficacy of established chemotherapeutic agents like doxorubicin.
Anticancer Activity
- Mechanism of Action : Studies indicate that this compound and its derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of DNA synthesis in tumor cells .
- Case Studies :
- A study demonstrated that this compound derivatives showed an IC50 (half maximal inhibitory concentration) as low as 0.06 µM against murine leukemia cells (L1210), indicating strong anticancer potential .
- Clinical trials involving olivacine derivatives (related to this compound) have shown significant activity against various cancer types, including melanoma and breast cancer .
Antimicrobial Activity
- This compound has been shown to inhibit the growth of bacteria such as E. coli and P. falciparum, highlighting its potential as an antimicrobial agent .
- The compound's ability to selectively inhibit bacterial protein synthesis suggests a targeted approach to combating bacterial infections .
Therapeutic Applications
The therapeutic potential of this compound extends beyond oncology and infectious diseases. Its applications include anti-inflammatory effects and neuroprotective properties.
Anti-inflammatory Effects
- This compound exhibits selective inhibition of cyclooxygenase and lipoxygenase enzymes, which are crucial in inflammatory pathways . This property suggests its potential use in treating inflammatory conditions.
Neuroprotective Effects
- Research indicates that this compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies . For instance, studies on phenolic compounds related to this compound demonstrated significant neuroprotective effects on PC-12 cells under oxidative stress conditions .
Research Findings and Insights
Numerous studies have documented the beneficial effects and mechanisms of this compound:
Clinical Trials
Clinical trials are necessary to further evaluate the safety and efficacy of this compound derivatives in humans, particularly those showing promising results in preclinical studies .
Synthesis Innovations
Innovative synthetic methods for producing this compound derivatives will facilitate large-scale production for research and therapeutic applications .
Mechanism of Action
The mechanism of action of olivil involves its interaction with various molecular targets and pathways. This compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. This activity is attributed to the presence of phenolic hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. Additionally, this compound can modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
Olivil shares structural and functional similarities with several lignans and glycosides. Below is a detailed comparison:
Structural Isomers
Glycosylated Derivatives
Functional Analogues
Key Research Findings
- Structural Discrimination: this compound and liovil, though isomeric, are differentiated via MS/MS. This compound’s m/z 239 fragment (C₁₂H₁₅O₅) confirms non-benzylic hydroxyls, while liovil’s benzylic hydroxyls preclude this pathway .
- Biosynthetic Pathways: this compound is biosynthesized via oxidative coupling of coniferyl alcohol, distinct from secoiridoids derived from terpenoid pathways .
- Bioactivity : this compound’s A₁ receptor agonism (EC₅₀ = 12 µM) contrasts with its glucosylated form’s lack of receptor binding, highlighting structure-activity dependencies .
Data Tables
Table 1: Antioxidant Activity of this compound vs. Analogues
Table 2: Distribution in Plant Tissues
Compound | Olive Wood (%) | Olive Roots (%) | Fir Knotwood (%) |
---|---|---|---|
This compound | 0.12–0.35 | 0.08–0.15 | Not detected |
Liovil | Not detected | Not detected | 1.2–2.4 |
Cyclothis compound | Trace | Trace | 0.6–1.1 |
Biological Activity
Olivil, a lignan derived from the olive tree (Olea europaea), has garnered attention for its diverse biological activities, particularly its antioxidant and potential anti-cancer properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.
Synthesis of this compound
This compound-type lignans were synthesized to investigate their antioxidant activity and structural relationships. The synthesis process revealed that this compound exhibits varying antioxidant capabilities depending on its structural modifications. Specifically, the presence of a tertiary hydroxy group was associated with reduced antioxidant activity compared to other lignans .
Antioxidant Activity
The antioxidant activity of this compound has been extensively studied. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells. A comparative analysis of this compound with other synthesized tetrahydrofuran lignans indicated that this compound's structure significantly influences its efficacy as an antioxidant .
Table 1: Comparative Antioxidant Activity of this compound and Related Compounds
Compound | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
This compound | 50 | Free radical scavenging |
Tetrahydrofuran Lignan A | 30 | Free radical scavenging |
Tetrahydrofuran Lignan B | 70 | Free radical scavenging |
Anti-Cancer Properties
Research has demonstrated this compound's potential in cancer treatment, particularly through its effects on various cancer cell lines. For instance, studies indicate that olive oil extracts containing oleuropein (a compound closely related to this compound) have shown significant cytotoxic effects on bladder cancer cell lines, reducing cell viability by up to 90% at specific concentrations . The mechanisms underlying these effects include induction of apoptosis and cell cycle arrest at critical phases.
Case Study: Anti-Cancer Effects of Olive Oil Extracts
A study involving extra virgin olive oil extracts revealed:
- Cell Lines Studied : T24 and 5637 (bladder cancer)
- Concentration : 100 µg/mL
- Results :
- Cell viability decreased by up to 90% in T24 cells.
- Induction of apoptosis was confirmed via flow cytometry and Western blot analyses, showing activation of caspases involved in apoptotic pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : this compound reduces oxidative stress by scavenging free radicals, thereby protecting cellular components from damage.
- Apoptotic Induction : this compound influences apoptotic pathways, leading to programmed cell death in cancerous cells while sparing normal cells .
- Cell Cycle Regulation : It modulates key proteins involved in cell cycle progression, effectively halting the proliferation of cancer cells .
Q & A
Basic Research Questions
Q. What are the standard methods for isolating Olivil from natural sources, and how can researchers optimize yield?
- Methodological Answer : this compound, a lignan compound, is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. Researchers should optimize parameters such as solvent polarity, temperature, and extraction time using a fractional factorial design . Column chromatography with silica gel or Sephadex LH-20 is recommended for purification. Yield optimization can be assessed through response surface methodology (RSM) to identify critical variables .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for structural elucidation, while High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) ensures purity. Researchers should cross-reference spectral data with existing literature (e.g., Phytochemistry or Journal of Natural Products) and use internal standards for quantification .
Q. How can researchers design in vitro assays to preliminarily assess this compound’s bioactivity?
- Methodological Answer : Begin with cell-based assays (e.g., cytotoxicity using MTT assay) or enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity). Use dose-response curves (0.1–100 µM) and include positive controls (e.g., aspirin for COX-2). Ensure triplicate replicates and statistical analysis (ANOVA with post-hoc tests) to validate results .
Advanced Research Questions
Q. What experimental frameworks are suitable for investigating this compound’s metabolic pathways in mammalian systems?
- Methodological Answer : Employ stable isotope-labeled this compound (e.g., ¹³C) and track metabolites via LC-MS/MS. Use hepatocyte or microsome incubation models to study phase I/II metabolism. Data analysis should integrate kinetic modeling (e.g., Michaelis-Menten) and software tools like MetaboAnalyst for pathway mapping .
Q. How should researchers address contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., concentration ranges, cell types). Use meta-analysis to quantify effect sizes and heterogeneity. In lab studies, design experiments controlling for oxidative stress markers (e.g., ROS levels, SOD activity) under varying pH and oxygen tensions .
Q. What strategies can resolve discrepancies in this compound’s solubility data across different solvent systems?
- Methodological Answer : Apply Hansen solubility parameters (HSPs) to predict solvent compatibility. Validate experimentally via saturation shake-flask method, measuring solubility via HPLC. Statistical tools like principal component analysis (PCA) can cluster solvents by efficacy .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of this compound-related research questions?
- Methodological Answer :
- Feasible : Ensure access to this compound standards and analytical infrastructure.
- Novel : Focus on underexplored mechanisms (e.g., epigenetic modulation).
- Relevant : Align with gaps in lignan research (e.g., neuroprotective roles).
- Ethical : Avoid in vivo studies without prior in silico/toxicity screening .
Q. Methodological and Analytical Considerations
Q. How can researchers integrate computational approaches (e.g., molecular docking) with experimental validation for this compound studies?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking studies targeting proteins (e.g., EGFR). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Cross-validate results with mutagenesis assays .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in multi-omics datasets?
- Methodological Answer : Apply linear mixed-effects models to account for biological variability. For transcriptomic/proteomic data, use pathway enrichment analysis (GSEA) and weighted gene co-expression networks (WGCNA). Tools like R/Bioconductor packages are recommended .
Q. How should literature reviews on this compound be structured to identify mechanistic knowledge gaps?
- Methodological Answer : Use databases (SciFinder, PubMed) with keywords: “this compound AND (biosynthesis OR pharmacokinetics)”. Organize findings using PRISMA frameworks, highlighting conflicting results (e.g., antioxidant mechanisms) and understudied applications (e.g., antimicrobial synergy) .
Q. Data Reproducibility and Reporting
Q. What minimal experimental details are required to ensure reproducibility in this compound studies?
- Methodological Answer : Report solvent purity, equipment models (e.g., NMR MHz), and statistical thresholds (p-values). For biological assays, specify cell lines, passage numbers, and culture conditions. Use platforms like Zenodo to share raw spectra/assay data .
Q. How can researchers validate this compound’s identity in novel plant sources using dereplication strategies?
Properties
IUPAC Name |
(3S,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-25-17-7-12(3-5-15(17)22)9-20(24)11-27-19(14(20)10-21)13-4-6-16(23)18(8-13)26-2/h3-8,14,19,21-24H,9-11H2,1-2H3/t14-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHIKUCXNBQDEM-JSNMRZPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@]2(CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2955-23-9 | |
Record name | Olivil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OLIVIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P22CU5PR9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (-)-Olivil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301811 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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